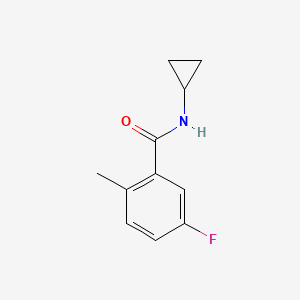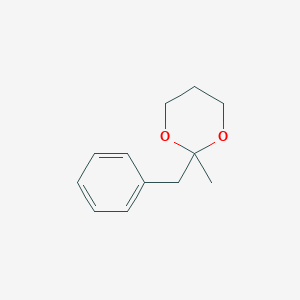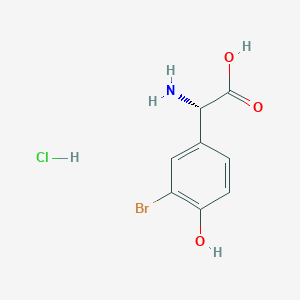
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride: is a chiral amino acid derivative that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a bromine atom and a hydroxyl group on the phenyl ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride typically involves the bromination of a suitable phenylalanine derivative. One common method includes the following steps:
Bromination: The starting material, such as 4-hydroxyphenylalanine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Protection and Deprotection: Protecting groups may be used to shield the amino and hydroxyl groups during the bromination process. After bromination, these protecting groups are removed under mild conditions.
Hydrochloride Formation: The final step involves converting the free amino acid into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can undergo oxidation to form quinone derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Amino-2-(4-hydroxyphenyl)acetic acid.
Substitution: 2-Amino-2-(3-substituted-4-hydroxyphenyl)acetic acid derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride is used to study enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to interact with biological macromolecules makes it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups on the phenyl ring play a crucial role in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of its use.
Comparison with Similar Compounds
4-Hydroxyphenylalanine: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
3-Bromo-4-hydroxybenzoic acid: Similar functional groups but lacks the amino acid moiety, leading to different applications and properties.
2-Amino-3-bromo-4-hydroxybenzoic acid: Similar structure but with different positioning of the amino group, affecting its reactivity and interactions.
Uniqueness: The presence of both the bromine and hydroxyl groups on the phenyl ring, along with the amino acid backbone, makes (2S)-2-Amino-2-(3-bromo-4-hydroxyphenyl)acetic acid hydrochloride unique. This combination of functional groups allows for versatile chemical modifications and interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C8H9BrClNO3 |
|---|---|
Molecular Weight |
282.52 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-4-hydroxyphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8BrNO3.ClH/c9-5-3-4(1-2-6(5)11)7(10)8(12)13;/h1-3,7,11H,10H2,(H,12,13);1H/t7-;/m0./s1 |
InChI Key |
JNOSNVDSECXXQG-FJXQXJEOSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](C(=O)O)N)Br)O.Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Br)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


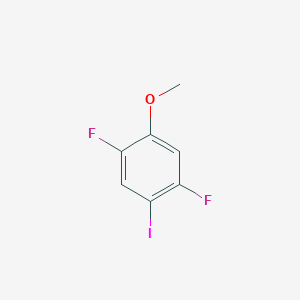
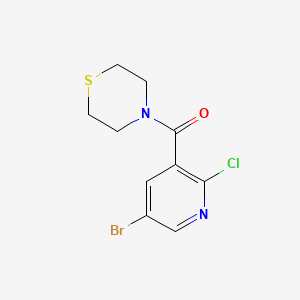
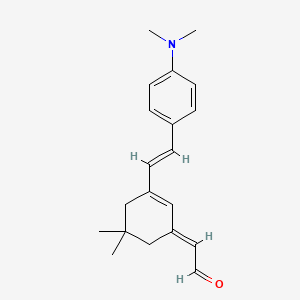

![(R)-Tetrahydro-3H-[1,2,3]oxathiazolo[4,3-c][1,4]oxazine 1,1-dioxide](/img/structure/B14023727.png)
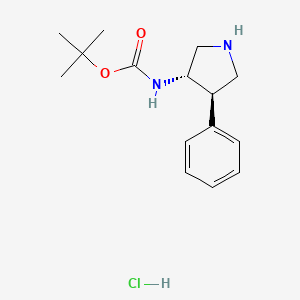
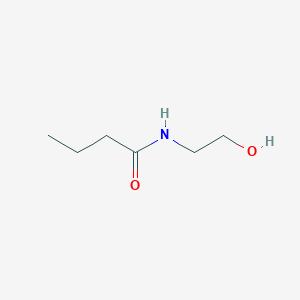
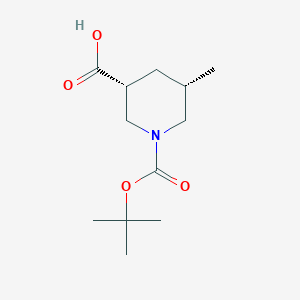
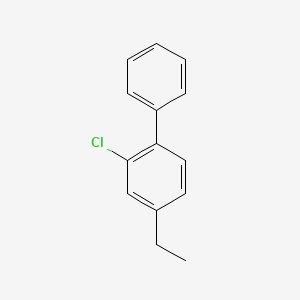
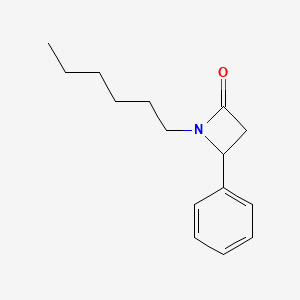

![[(E,5R)-7-(dimethylamino)-5-methyl-16-[[(2S)-2-(methylamino)butanoyl]amino]-8,15-dioxohexadec-2-en-6-yl] acetate](/img/structure/B14023765.png)
